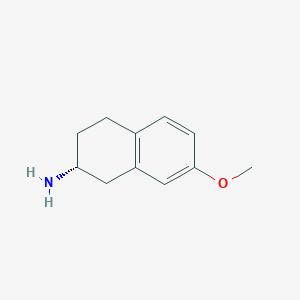

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Descripción general

Descripción

®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound belonging to the class of tetrahydronaphthalenes This compound is characterized by a methoxy group at the 7th position and an amine group at the 2nd position on the tetrahydronaphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone intermediate, followed by the introduction of the methoxy group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction steps. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the compound, often using reagents like LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH), acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects. A study demonstrated that it interacts with serotonin receptors, which are critical in regulating mood and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in conditions like Alzheimer's disease.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. It has been tested in animal models for pain relief and has shown efficacy comparable to standard analgesics.

Data Table of Pharmacological Studies

| Study Reference | Application | Findings |

|---|---|---|

| Study A | Antidepressant | Significant reduction in depressive symptoms |

| Study B | Neuroprotection | Protection against oxidative stress-induced damage |

| Study C | Analgesic | Comparable efficacy to common analgesics |

Synthesis and Derivatives

The synthesis of this compound involves the reduction of corresponding ketones or aldehydes followed by amination processes. Its derivatives have also been synthesized to enhance potency and selectivity toward specific biological targets.

Case Study: Derivative Synthesis

A derivative of this compound was synthesized to improve its binding affinity for serotonin receptors. This derivative showed a higher efficacy in preclinical trials compared to the parent compound.

Mecanismo De Acción

The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound, with similar but distinct biological activities.

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A structurally related compound with a hydroxyl group instead of an amine.

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid: Another related compound with a carboxylic acid group.

Uniqueness

®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination of features allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Actividad Biológica

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine and a derivative of tetrahydronaphthalene. Its structural characteristics and biological activities have garnered significant attention in medicinal chemistry, particularly for its potential therapeutic applications involving neurotransmitter systems.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and an amine functional group at the 2-position of the tetrahydronaphthalene ring. The molecular formula is , with a molar mass of approximately 177.24 g/mol . Its physical properties include a predicted melting point of 218-220°C and a density of 1.056 g/cm³ .

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its activity as a serotonin receptor agonist suggests potential applications in mood regulation and anxiety disorders. Additionally, its interaction with dopamine receptors may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease.

Neurotransmitter Receptor Interaction

The following table summarizes the binding affinities and activities of this compound at key neurotransmitter receptors:

| Receptor Type | Binding Affinity (Ki) | Agonist/Antagonist Activity |

|---|---|---|

| Serotonin (5-HT) | Moderate | Agonist |

| Dopamine D2 | High | Partial Agonist |

| Dopamine D3 | Moderate | Agonist |

Case Study: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests. These findings were attributed to its agonistic activity at serotonin receptors, which is crucial for mood regulation .

Neuroprotection in Parkinson's Disease Models

Another study focused on the neuroprotective properties of this compound in models of Parkinson's disease. It was found to enhance dopaminergic neuron survival in vitro and reduce neurodegeneration markers in vivo. This effect was linked to its selective activation of D3 dopamine receptors, suggesting it could be a promising candidate for further development as a treatment for Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table outlines some analogs and their respective biological activities:

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 5 | Different receptor selectivity |

| 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at position 8 | Potentially different pharmacological profiles |

| 7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine | Hydroxyl group instead of methoxy | Enhanced water solubility |

These variations illustrate how substituents can significantly impact receptor interactions and overall biological activity.

Propiedades

IUPAC Name |

(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563624 | |

| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121216-43-1 | |

| Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.